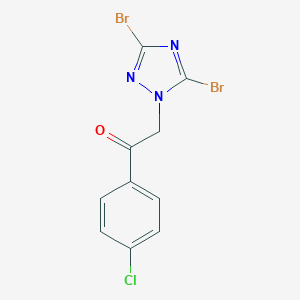
1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethanone
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethanone, also known as CDBE, is a compound that has gained attention in the scientific community due to its potential applications in various fields. CDBE is a chemical compound with the molecular formula C10H6Br2ClN3O. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
Synthesis Applications:
- Li De-liang (2010) detailed the synthesis of a related compound, 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone, which shows the interest in synthesizing chloro-triazolyl derivatives for potential applications in organic chemistry (Li De-liang, 2010).
Antifungal Activity:
- Yi-An Ruan et al. (2011) synthesized novel derivatives with antifungal properties, indicating the potential of chlorophenyl-triazolyl ethanone derivatives in developing antifungal agents (Yi-An Ruan et al., 2011).
Anti-Inflammatory Activity:
- N. Karande and L. Rathi (2017) researched the anti-inflammatory activity of chlorophenyl-triazolyl ethanone derivatives, suggesting their potential as anti-inflammatory compounds (N. Karande & L. Rathi, 2017).
Antimicrobial Activity:
- Atul K. Wanjari (2020) explored the antimicrobial activity of a related compound, emphasizing the relevance of such compounds in antimicrobial applications (Atul K. Wanjari, 2020).
Inhibitor Design:
- G. Roman et al. (2010) focused on the design of inhibitors based on azole-ethanone structures, highlighting their significance in pharmaceutical research (G. Roman et al., 2010).
Structural Optimization for Drug Design:
- Ying Gong et al. (2017) worked on the structural optimization of triazole derivatives for use as human dihydroorotate dehydrogenase inhibitors, indicating the potential medicinal applications of these compounds (Ying Gong et al., 2017).
Corrosion Inhibition:
- Q. Jawad et al. (2020) studied triazole derivatives as corrosion inhibitors for mild steel, showing the versatility of these compounds in industrial applications (Q. Jawad et al., 2020).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(3,5-dibromo-1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2ClN3O/c11-9-14-10(12)16(15-9)5-8(17)6-1-3-7(13)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJCGDKNQSFBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



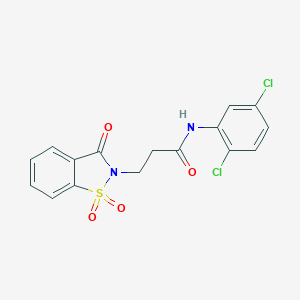
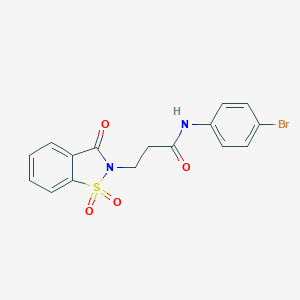


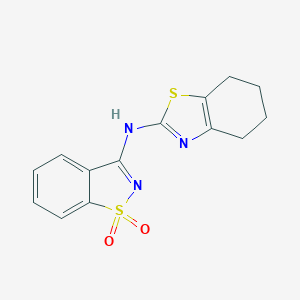
![Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B509131.png)
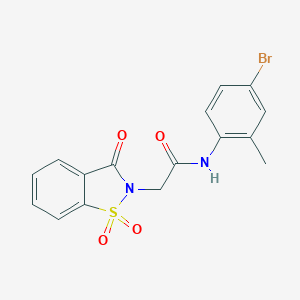
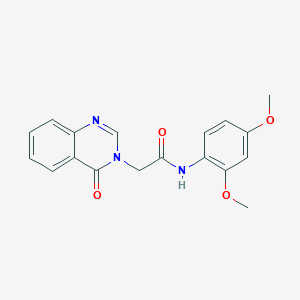
amino]benzoic acid](/img/structure/B509142.png)
![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B509146.png)
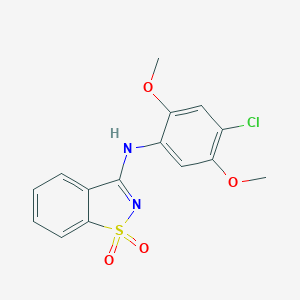
![{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-5-ethylthiophen-3-yl}(morpholin-4-yl)methanone](/img/structure/B509149.png)
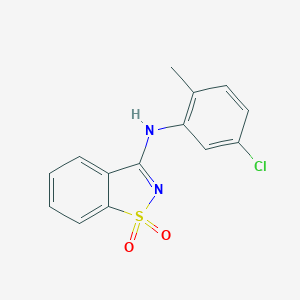
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B509159.png)